Pyrazolo[1,5-a]pyridine-3,7-diamine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

Pyrazolo[1,5-a]pyridine-3,7-diamine (CAS 340961-89-9) is a nitrogen-rich fused heterocyclic building block with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol. It belongs to the pyrazolo[1,5-a]pyridine diamine regioisomer family, which includes the 3,4-, 3,5-, 3,6-, and 3,7-substituted variants—all constitutional isomers sharing identical molecular formula and computed physicochemical properties (PSA = 69.34 Ų, LogP = 1.66) but differing critically in the spatial orientation of their two primary amine groups.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 340961-89-9
Cat. No. B11922117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-3,7-diamine
CAS340961-89-9
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C(=C1)N)N
InChIInChI=1S/C7H8N4/c8-5-4-10-11-6(5)2-1-3-7(11)9/h1-4H,8-9H2
InChIKeyAMMRTECEGYRILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridine-3,7-diamine (CAS 340961-89-9): Structural Identity and Procurement-Grade Specifications for the 3,7-Diamine Regioisomer


Pyrazolo[1,5-a]pyridine-3,7-diamine (CAS 340961-89-9) is a nitrogen-rich fused heterocyclic building block with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol . It belongs to the pyrazolo[1,5-a]pyridine diamine regioisomer family, which includes the 3,4-, 3,5-, 3,6-, and 3,7-substituted variants—all constitutional isomers sharing identical molecular formula and computed physicochemical properties (PSA = 69.34 Ų, LogP = 1.66) but differing critically in the spatial orientation of their two primary amine groups . The 3,7-substitution pattern places one amine on the electron-rich pyrazole C3 position (nucleophilic) and the other on the pyridine C7 position, which literature identifies as having electrophilic character and as a key determinant of biological activity in antiviral pyrazolopyridine scaffolds [1]. The compound is commercially available from multiple suppliers at purities of 95–98% (NLT) for pharmaceutical R&D and quality control applications .

Why Pyrazolo[1,5-a]pyridine-3,7-diamine Cannot Be Interchanged with the 3,5-, 3,6-, or 3,4-Diamine Regioisomers in Medicinal Chemistry Campaigns


Generic substitution of pyrazolo[1,5-a]pyridine diamine regioisomers carries a high risk of irreproducible structure-activity relationships (SAR) and failed downstream derivatization. Although all four constitutional isomers (3,4-; 3,5-; 3,6-; and 3,7-diamine) share identical molecular formula, molecular weight, computed PSA, and LogP , the spatial orientation of the two primary amine handles differs fundamentally. The C3 position on the pyrazole ring is electron-rich and nucleophilic, while the C7 position on the pyridine ring displays electrophilic character and orthogonal reactivity [1]. This enables sequential, chemoselective functionalization at C3 and C7—a synthetic vector geometry not accessible with the 3,5- or 3,6-regioisomers, where both amines reside on the same ring or in close proximity. Furthermore, the 7-amino group has been explicitly identified as a critical pharmacophoric element for antiviral potency in the pyrazolo[1,5-a]pyridine series, with early screening results demonstrating that a 7-substituent, particularly a 7-amino group, conferred good anti-HSV activity [2]. Procuring the incorrect regioisomer may therefore produce a building block that cannot replicate the biological or synthetic performance expected from the 3,7-diamine scaffold.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyridine-3,7-diamine (CAS 340961-89-9): Regiochemical, Synthetic, and Application-Specific Advantages


Orthogonal C3/C7 Reactivity Enables Sequential Chemoselective Derivatization Not Possible with 3,5- or 3,6-Regioisomers

The C3 and C7 positions of the pyrazolo[1,5-a]pyridine core exhibit orthogonal reactivity: the C3 position (pyrazole ring) is nucleophilic and susceptible to electrophilic attack, while the C7 position (pyridine ring) is electrophilic and amenable to nucleophilic displacement [1]. This property, explicitly documented in the antiherpetic chemistry literature, allows sequential, chemoselective functionalization of the two amine handles without protecting group strategies. In contrast, the 3,5-diamine regioisomer places both amines on the same pyridine ring in a 1,3-relationship (meta), eliminating the orthogonal electronic character. The 3,6-diamine regioisomer places amines in a 1,4-relationship (para) on the pyridine ring, creating a different vector geometry. The 3,4-diamine regioisomer positions amines in an ortho-like arrangement, introducing steric constraints absent in the 3,7-isomer . This regiochemical differentiation is structural in nature; quantitative comparative reactivity data (e.g., relative rate constants for C3 vs. C7 acylation) are not publicly available for the bare diamines.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

7-Amino Group Is a Documented Pharmacophoric Determinant for Antiviral Activity in the Pyrazolo[1,5-a]pyridine Series

In the pyrazolo[1,5-a]pyridine antiherpetic series, early high-throughput screening results demonstrated that a substituent at the 7-position, and specifically a 7-amino group, was critical for antiviral activity against herpes simplex virus [1]. The screening hit GW3733, a 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine, showed potent and selective inhibition of HSV-1 and HSV-2 replication comparable to acyclovir in cell culture [2]. The 3,7-diamine provides this critical 7-amino pharmacophoric feature pre-installed on the scaffold, whereas the 3,5- and 3,4-regioisomers lack any substituent at the 7-position entirely. While EC₅₀ values for the bare 3,7-diamine are not publicly available (the published SAR examined fully elaborated C3-pyrimidinyl-C7-amino derivatives), the class-level inference is that the 7-amino substitution is a validated potency determinant [1].

Antiviral Drug Discovery HSV Inhibitors Structure-Activity Relationships

3-Amino Group Qualifies the 3,7-Diamine as a Claimed Oxidation Base for Keratin Fiber Dyeing, a Property Absent in Regioisomers Lacking the 3-Amino Motif

Patent WO2001035917A1 (L'Oréal) explicitly claims compositions for oxidation dyeing of keratin fibers comprising at least one 3-amino-pyrazolo[1,5-a]pyridine as the oxidation base [1]. Pyrazolo[1,5-a]pyridine-3,7-diamine satisfies this structural requirement by bearing the essential 3-amino group on the pyrazole ring, while the additional 7-amino group may serve as a secondary coupling site or modulate the resulting color shade. The 3,5-diamine and 3,6-diamine regioisomers also contain a 3-amino group and may fall within the patent scope; however, the 3,7-substitution pattern provides a distinct electronic distribution that can influence the oxidative coupling pathway and the final dye chromaticity. Specific colorimetric data (L*a*b* values, wash fastness ratings) comparing 3,7- vs. 3,5- vs. 3,6-diamine-based dye compositions are not publicly disclosed in the patent literature [1].

Hair Dye Chemistry Oxidation Bases Cosmetic Chemistry

Identical Computed Physicochemical Properties Across Diamine Regioisomers Mask Critical Differences in Hydrogen Bond Donor/Acceptor Vector Geometry

All four pyrazolo[1,5-a]pyridine diamine regioisomers (3,4-; 3,5-; 3,6-; 3,7-) share identical computed molecular properties: PSA = 69.34 Ų, LogP = 1.66, exact mass = 148.07500, and hydrogen bond donor/acceptor counts (HBD = 2, HBA = 3) . However, the three-dimensional spatial orientation of the hydrogen bond donor (NH₂) vectors differs fundamentally between regioisomers. In the 3,7-diamine, the two NH₂ groups project from opposite rings (pyrazole C3 and pyridine C7) with a larger spatial separation and distinct angular relationship compared to the 3,5-diamine (both on pyridine, meta), 3,6-diamine (both on pyridine, para), or 3,4-diamine (ortho-like on pyridine) [1]. For target proteins where the ATP-binding pocket or allosteric site engages amines at both the C3 and C7 positions, only the 3,7-regioisomer will present the correct HBD vector geometry. This differentiation is structural; no publicly available co-crystal structures or binding affinity data comparing the bare diamines exist.

Computational Chemistry Molecular Recognition Scaffold Selection

Palladium-Catalyzed C–H Arylation Occurs Selectively at C3 and C7, Validating the Synthetic Privilege of the 3,7-Substitution Pattern

A 2016 study demonstrated that palladium-catalyzed regioselective C–H arylation of pyrazolo[1,5-a]pyridines with aryl iodides occurs selectively at the C-3 and C-7 positions, and this methodology was successfully applied to the synthesis of potent p38 kinase inhibitors [1]. This finding validates that the C3 and C7 positions are the most synthetically accessible sites for direct functionalization on the unsubstituted core. The 3,7-diamine, bearing pre-installed NH₂ groups at exactly these privileged positions, can serve as a direct precursor for C–H activation-based diversification strategies, or the amine groups can be used as directing groups. In contrast, the 3,5- or 3,6-diamine regioisomers have amine groups at positions that are not the kinetically preferred sites for Pd-catalyzed C–H arylation, potentially complicating or precluding analogous diversification strategies [1].

C–H Activation Late-Stage Functionalization Catalysis

Optimal Application Scenarios for Pyrazolo[1,5-a]pyridine-3,7-diamine (CAS 340961-89-9) Based on Differentiation Evidence


Antiviral Drug Discovery: HSV-1/HSV-2 Inhibitor Lead Generation Using the Pre-Installed 7-Amino Pharmacophore

Research teams pursuing novel non-nucleoside inhibitors of herpes simplex virus replication should prioritize the 3,7-diamine as the starting scaffold. The 7-amino group has been validated in the literature as a critical potency determinant for this chemotype, with the prototypical compound GW3733 (7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine) demonstrating anti-HSV activity comparable to acyclovir [1]. The 3,7-diamine provides this pharmacophoric amine pre-installed at C7, while the C3 amine serves as a synthetic handle for introducing pyrimidine, pyridine, or other heteroaryl groups known to modulate potency and selectivity [2]. Alternative regioisomers (3,5-; 3,6-; 3,4-diamine) lack the 7-amino group and would require additional synthetic steps to introduce this validated pharmacophoric element.

Parallel Library Synthesis via Sequential, Orthogonal C3/C7 Derivatization Without Protecting Group Strategies

Medicinal chemistry groups building focused heterocyclic libraries can exploit the orthogonal electronic character of the C3 (nucleophilic) and C7 (electrophilic) positions documented for the pyrazolo[1,5-a]pyridine scaffold [1]. The 3,7-diamine allows chemoselective acylation, sulfonylation, or reductive amination at the more nucleophilic C3-amine first, followed by functionalization of the C7-amine under different conditions—a sequential diversification strategy not accessible with the 3,5- or 3,6-diamine regioisomers where both amines reside in electronically similar environments on the same pyridine ring. This orthogonal reactivity can significantly reduce the number of synthetic steps and protecting group manipulations required for library production [1].

Oxidative Hair Dye Formulation Development Using a 3-Amino-Pyrazolopyridine Oxidation Base

Cosmetic chemistry R&D teams developing permanent oxidative hair dye formulations can evaluate the 3,7-diamine as a 3-amino-pyrazolo[1,5-a]pyridine oxidation base within the scope of patent WO2001035917A1 [1]. The compound meets the core structural requirement of bearing a 3-amino group on the pyrazolo[1,5-a]pyridine scaffold. The additional 7-amino substituent provides a secondary coupling site that may influence the final color shade, intensity, and wash fastness properties when combined with standard couplers (e.g., m-phenylenediamines, resorcinol). Systematic colorimetric evaluation (L*a*b* measurements) comparing 3,7-diamine-based formulations against 3-amino-pyrazolo[1,5-a]pyridine (mono-amine) or other diamine regioisomers would be required to quantify the coloristic differentiation.

Kinase Inhibitor Scaffold Procurement Requiring C3/C7 Diversification Vectors Matching ATP-Binding Pocket Geometry

Structure-based drug design groups targeting kinases where X-ray crystallography or homology modeling suggests engagement of both the hinge region (via the pyridine C7 position) and the solvent-exposed or back-pocket region (via the pyrazole C3 position) should select the 3,7-diamine. The palladium-catalyzed C–H arylation literature confirms that C3 and C7 are the kinetically preferred sites for direct functionalization on the pyrazolo[1,5-a]pyridine core, and this methodology has been validated in the synthesis of potent p38 kinase inhibitors [2]. The 3,7-diamine places synthetic handles at both of these privileged positions, facilitating late-stage diversification strategies that align with the scaffold's inherent reactivity [2].

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-3,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.